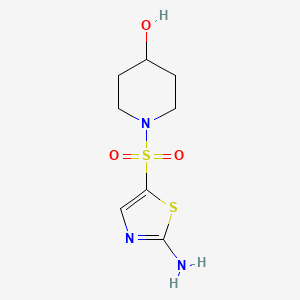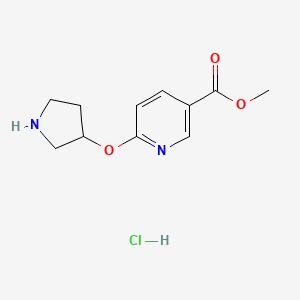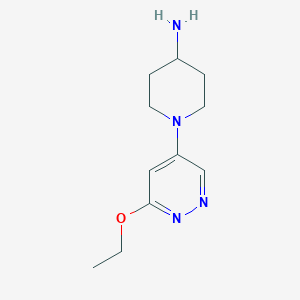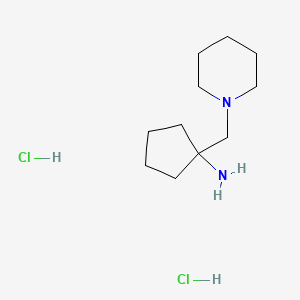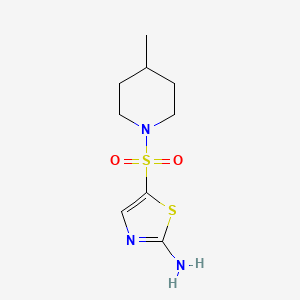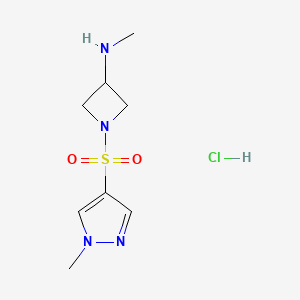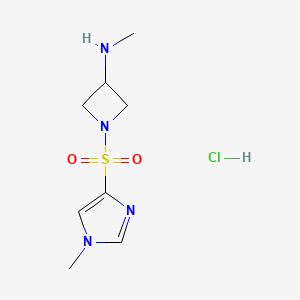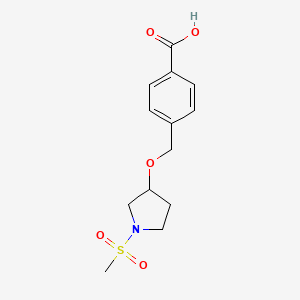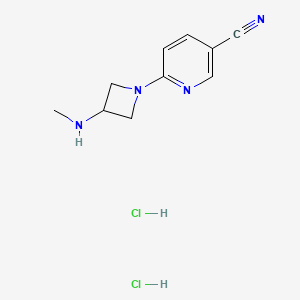![molecular formula C7H6ClN3OS B1473256 4-Chlor-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidin CAS No. 1389264-16-7](/img/structure/B1473256.png)
4-Chlor-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidin
Übersicht
Beschreibung
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C7H6ClN3OS and its molecular weight is 215.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Pyrido[2,3-d]pyrimidine haben ein breites Spektrum an therapeutischen Aktivitäten gezeigt . Sie wurden bei der Entwicklung neuer Therapien eingesetzt, wie zahlreiche Publikationen, Studien und klinische Studien belegen .
Antikrebsmittel
Pyrido[2,3-d]pyrimidine wurden als potenzielle Antikrebsmittel untersucht . Sie wurden eingesetzt, um verschiedene krebsbezogene Proteine anzugreifen, darunter Tyrosinkinase, extrazelluläre regulierte Proteinkinasen – ABL-Kinase, Phosphatidylinositol-3-Kinase, Mammalian Target of Rapamycin, p38-Mitogen-aktivierte Proteinkinasen, BCR-ABL, Dihydrofolat-Reduktase, Cyclin-abhängige Kinase, Phosphodiesterase, KRAS und Fibroblastenwachstumsfaktor-Rezeptoren .
Antibakterielle Aktivität
Neben ihren Antikrebs-Eigenschaften haben Pyrido[2,3-d]pyrimidine auch eine antibakterielle Aktivität gezeigt .
ZNS-Depressive Aktivität
Pyrido[2,3-d]pyrimidine wurden auf ihre ZNS-depressive Aktivität untersucht .
Antiepileptische Aktivität
Diese Verbindungen wurden auch auf ihre antikonvulsiven Eigenschaften untersucht .
Antipyretische Aktivität
Pyrido[2,3-d]pyrimidine haben eine antipyretische Aktivität gezeigt .
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Related compounds like pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives are known to inhibit cdk2, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 by similar compounds can disrupt the cell cycle, affecting downstream processes such as dna replication and cell division .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Similar compounds that inhibit cdk2 can induce cell cycle arrest, leading to apoptosis or programmed cell death .
Biochemische Analyse
Biochemical Properties
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active site of CDKs, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine prevents the phosphorylation of key substrates, thereby halting cell cycle progression . Additionally, it interacts with other biomolecules such as DNA and RNA, affecting their synthesis and stability .
Cellular Effects
The effects of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth and survival . By inhibiting this pathway, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine induces apoptosis in cancer cells and reduces their proliferation . Furthermore, it affects gene expression by altering the transcriptional activity of various genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs, as mentioned earlier . This compound binds to the ATP-binding site of CDKs, preventing the transfer of phosphate groups to target proteins . Additionally, it can inhibit other enzymes such as tyrosine kinases, further disrupting cell signaling pathways . The changes in gene expression induced by 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine are mediated through its interaction with transcription factors and chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation or development of resistance in target cells .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . The therapeutic window for 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is relatively narrow, necessitating careful dosage optimization to maximize efficacy while minimizing toxicity .
Metabolic Pathways
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions . The compound’s metabolism can affect its pharmacokinetics and overall efficacy, as certain metabolites may retain biological activity or contribute to toxicity .
Transport and Distribution
Within cells and tissues, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, but it may also be actively transported by specific transporters . Once inside the cell, the compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its effects . The distribution of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is critical for its activity and function. This compound has been found to localize predominantly in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various signaling proteins and enzymes . The subcellular distribution of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Eigenschaften
IUPAC Name |
4-chloro-5-methylsulfinyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3OS/c1-13(12)4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFWLFQVXDPMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride](/img/structure/B1473174.png)
